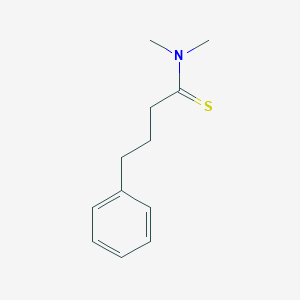
N,N-Dimethyl-4-phenylbutanethioamide
Description
N,N-Dimethyl-4-phenylbutanethioamide is a thioamide derivative characterized by a butanethioamide backbone substituted with a phenyl group at the 4-position and dimethylamino groups on the nitrogen atom. Thioamides, where the oxygen in the amide carbonyl is replaced by sulfur, exhibit distinct electronic and steric properties compared to their amide counterparts.
Properties
CAS No. |
121611-14-1 |
|---|---|
Molecular Formula |
C12H17NS |
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N,N-dimethyl-4-phenylbutanethioamide |
InChI |
InChI=1S/C12H17NS/c1-13(2)12(14)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 |
InChI Key |
CFXPQURANKZXPC-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)CCCC1=CC=CC=C1 |
Canonical SMILES |
CN(C)C(=S)CCCC1=CC=CC=C1 |
Synonyms |
Benzenebutanethioamide, N,N-dimethyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Key Compounds:
- N-(4-Acetylphenyl)butanamide (CAS 324580-52-1): Features a butanamide chain with a 4-acetylphenyl substituent. Molecular weight: 205.257 g/mol .
- N-(2-amino-4-fluorophenyl)-4-(dimethylamino)butanamide: Contains a dimethylamino group on the butanamide chain and a fluorophenyl substituent. Molecular weight: 239.29 g/mol .
- N,N-Dimethylacetamide (CAS 127-19-5): A simple dimethyl-substituted acetamide with a boiling range of 164.5–167.5°C and 99% purity .
Structural Differences:
- Thioamide vs.
- Substituent Effects : The phenyl group at the 4-position may influence lipophilicity and π-π stacking interactions, contrasting with acetyl or fluoro substituents in analogues .
Physicochemical Properties
*Inferred from thioamide properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


